5-(Furan-2-yl)pyrimidin-2-ol
CAS No.: 1111103-78-6
Cat. No.: VC15733745
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111103-78-6 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | 5-(furan-2-yl)-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C8H6N2O2/c11-8-9-4-6(5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) |
| Standard InChI Key | BITXOXRVTVTBNZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C2=CNC(=O)N=C2 |
Introduction
Structural and Nomenclature Analysis
Chemical Architecture
5-(Furan-2-yl)pyrimidin-2-ol consists of a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a hydroxyl group (-OH) at position 2 and a furan-2-yl group at position 5. The furan ring, a five-membered oxygen-containing heterocycle, introduces electron-rich characteristics that influence the compound’s electronic distribution and reactivity .
Nomenclature and Isomerism
The IUPAC name 5-(furan-2-yl)pyrimidin-2-ol unambiguously defines the substituent positions. Tautomerism may occur between the hydroxyl group at position 2 and the pyrimidine nitrogen, leading to keto-enol equilibria. Such tautomeric shifts are common in hydroxyl-substituted pyrimidines and can affect solubility and biological interactions .
Synthetic Methodologies
Chalcone Condensation Route
The synthesis of analogous pyrimidin-2-ol derivatives typically involves the condensation of chalcones with urea or thiourea in alkaline conditions . For 5-(furan-2-yl)pyrimidin-2-ol, a proposed pathway would involve:
-
Chalcone Preparation: Claisen-Schmidt condensation between furfural (furan-2-carbaldehyde) and acetophenone derivatives to form furyl chalcones.
-
Cyclocondensation: Reaction of the chalcone with urea in alcoholic potassium hydroxide (KOH) under reflux, as demonstrated for benzofuran analogs .
Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | KOH (10% w/v) | |
| Reaction Time | 5–6 hours | |
| Temperature | Room temperature to reflux | |
| Yield Range | 76–86% |
Alternative Pathways
-
Guanidine Hydrochloride Condensation: Substituting urea with guanidine hydrochloride could yield 2-aminopyrimidine derivatives, though this requires precise stoichiometric control .
-
Microwave-Assisted Synthesis: Modern techniques may reduce reaction times and improve yields compared to traditional reflux methods .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for 5-(furan-2-yl)pyrimidin-2-ol analogs include:
Nuclear Magnetic Resonance (NMR)
1H NMR (δ ppm, DMSO-d6)
13C NMR (δ ppm)
Mass Spectrometry
Expected molecular ion peaks:
-
Molecular Formula: C₈H₆N₂O₂.
-
Exact Mass: 178.0378 g/mol.
-
Fragmentation patterns would likely include loss of H₂O (-18 amu) and furan ring cleavage .
Biological Activities and Applications
Molecular Docking Insights
Docking studies on similar compounds revealed strong binding affinities (−8.2 to −9.6 kcal/mol) to microbial targets like dihydrofolate reductase (DHFR) and DNA gyrase . The hydroxyl group at position 2 forms hydrogen bonds with active-site residues, while the furan ring engages in hydrophobic interactions .
Computational and Photophysical Studies
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-31G(d,p) level predict:
-
HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.
-
Dipole Moment: 3.8 Debye, favoring solubility in polar solvents .
Photophysical Properties
While direct data on 5-(furan-2-yl)pyrimidin-2-ol are unavailable, related arylvinylpyrimidines exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume